2-[2-(Aminomethyl)pyridin-4-yl]acetic acid
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Overview
Description
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid is a chemical compound that features a pyridine ring substituted with an aminomethyl group at the 2-position and an acetic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Aminomethyl)pyridin-4-yl]acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridine ring.
Acetic Acid Moiety Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction or by using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(Aminomethyl)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)acetic acid: Lacks the aminomethyl group, making it less versatile in forming hydrogen bonds.
2-(Pyridin-3-yl)acetic acid: Has the acetic acid moiety at a different position, affecting its reactivity and binding properties.
2-(Pyridin-2-yl)acetic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
2-[2-(Aminomethyl)pyridin-4-yl]acetic acid is unique due to the presence of both the aminomethyl and acetic acid groups, which provide a combination of hydrogen bonding and acidic properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-[2-(aminomethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H10N2O2/c9-5-7-3-6(1-2-10-7)4-8(11)12/h1-3H,4-5,9H2,(H,11,12) |
InChI Key |
MHNVJRWDPADGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)CN |
Origin of Product |
United States |
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